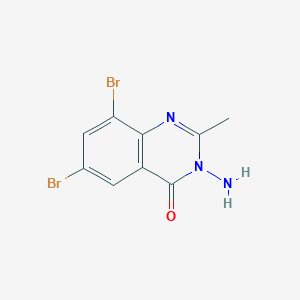

3-amino-6,8-dibromo-2-methylquinazolin-4(3H)-one

Description

Properties

IUPAC Name |

3-amino-6,8-dibromo-2-methylquinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Br2N3O/c1-4-13-8-6(9(15)14(4)12)2-5(10)3-7(8)11/h2-3H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHTFEUZQHUMEIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C(C=C2Br)Br)C(=O)N1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Br2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70541819 | |

| Record name | 3-Amino-6,8-dibromo-2-methylquinazolin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70541819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89258-53-7 | |

| Record name | 3-Amino-6,8-dibromo-2-methylquinazolin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70541819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of 2-Methyl-6,8-Dibromo-4H-Benzo[d]Oxazin-4-One

The foundational step involves reacting methyl 3,5-dibromoanthranilate with acetic anhydride in ethanol under reflux. This cyclocondensation eliminates methanol, forming the benzoxazinone core with a methyl group at position 2. The reaction proceeds via nucleophilic acyl substitution, where the anthranilate’s amine attacks the electrophilic carbonyl of acetic anhydride, followed by intramolecular esterification.

Reaction Conditions :

- Reactants : Methyl 3,5-dibromoanthranilate (1.0 equiv), acetic anhydride (1.2 equiv)

- Solvent : Anhydrous ethanol

- Temperature : Reflux (~78°C)

- Duration : 2 hours

- Yield : 95%

The product, 2-methyl-6,8-dibromo-4H-benzo[d]oxazin-4-one , is isolated via vacuum evaporation and recrystallized from hexane-dichloromethane. Melting point analysis (84–86°C) and $$ ^1H $$-NMR ($$ \delta $$ 2.46 ppm, singlet for C2-methyl) confirm purity.

Hydrazine-Mediated Ring Expansion to 3-Aminoquinazolinone

Treatment of the benzoxazinone with hydrazine hydrate in boiling ethanol induces ring expansion. Hydrazine attacks the oxazinone’s carbonyl, displacing the oxygen and forming the quinazolinone scaffold with an exocyclic amine at position 3.

Reaction Conditions :

- Reactants : Benzoxazinone (1.0 equiv), hydrazine hydrate (2.0 equiv)

- Solvent : Ethanol

- Temperature : Reflux (~78°C)

- Duration : 3 hours

- Yield : 89%

Spectroscopic Validation :

- IR : $$ \nu_{\text{max}} $$ 3424 cm$$ ^{-1} $$ (N–H stretch), 1645 cm$$ ^{-1} $$ (C=O).

- $$ ^1H $$-NMR (CDCl$$ _3 $$): $$ \delta $$ 8.32 ppm (d, 1H, C5–H), 8.07 ppm (d, 1H, C7–H), 2.46 ppm (s, 3H, C2-methyl).

- ESI-MS : m/z 437 (M$$ ^+ $$).

Alternative Synthetic Pathways

Copper-Catalyzed Cyclization of 2-Amino-3,5-Dibromo-Benzamide

Adapting methods from dibromo-2-arylquinazolinones, 2-amino-3,5-dibromo-benzamide could react with acetaldehyde under CuCl$$ _2 $$ catalysis. However, this approach primarily yields 2-aryl derivatives, and introducing a methyl group necessitates acetaldehyde, which may favor oligomerization over cyclization.

Spectroscopic Characterization and Comparative Analysis

Infrared Spectroscopy

The 3-amino group exhibits a characteristic N–H stretch at 3424–3442 cm$$ ^{-1} $$, while the carbonyl (C=O) appears at 1645–1684 cm$$ ^{-1} $$. C–Br stretches are observed as sharp bands near 713 cm$$ ^{-1} $$.

Nuclear Magnetic Resonance

- $$ ^1H $$-NMR : The C2-methyl group resonates as a singlet at $$ \delta $$ 2.46–2.64 ppm. Aromatic protons at C5 and C7 appear as doublets (J ≈ 2.26 Hz) due to meta coupling.

- $$ ^{13}C $$-NMR : The carbonyl carbon (C4) resonates at $$ \delta $$ 160–165 ppm, while C2-methyl is at $$ \delta $$ 20–25 ppm.

Mass Spectrometry

Electrospray ionization (ESI) confirms the molecular ion peak at m/z 437 (M$$ ^+ $$) with isotopic patterns consistent with two bromine atoms.

Applications in Derivative Synthesis

Schiff Base Formation

The 3-amino group undergoes condensation with aldehydes to form Schiff bases, enhancing anticonvulsant activity. For example, refluxing with 4-nitrobenzaldehyde in ethanol yields derivatives with improved pharmacological profiles.

Dithiocarbamate Derivatives

Reaction with carbon disulfide and alkyl halides produces dithiocarbamates, such as (5i) (ethyl dithiocarbamate), characterized by C=S stretches at 1600 cm$$ ^{-1} $$ and S–CH$$ _2 $$ signals at $$ \delta $$ 3.12–3.29 ppm.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 6,8-dibromo positions exhibit electrophilic character, enabling halogen replacement via nucleophilic substitution. Key transformations include:

Bromine at position 6 is more reactive than position 8 due to steric and electronic effects, enabling selective substitution .

Schiff Base Formation

The 3-amino group undergoes condensation with aldehydes/ketones to form bioactive Schiff bases:

Microwave-assisted synthesis reduces reaction times (≤30min) while maintaining yields >85% .

Acylation Reactions

The amino group reacts with acylating agents to yield amides:

Arylamides (e.g., 3-nitrobenzamido) exhibit enhanced UV-mediated DNA cleavage activity compared to alkylamides .

Alkylation at the 4-Oxygen

The lactam oxygen undergoes alkylation under basic conditions:

Alkylated derivatives serve as intermediates for synthesizing dithiocarbamates and thiazolidinones .

Coordination Chemistry

The compound acts as a ligand for metal complexes:

| Metal Salt | Reaction Conditions | Complex Properties | Source |

|---|---|---|---|

| Cu(II) acetate | Methanol, RT, 12h | Octahedral geometry, antimicrobial | |

| ZnCl₂ | Ethanol, reflux, 6h | Tetrahedral coordination, anticonvulsant |

Cu(II) complexes show broader antimicrobial spectra than the parent ligand (MIC 8–32 μg/mL) .

Photochemical Reactivity

Under UV irradiation (UVA/UVB), the dibromo derivative generates reactive oxygen species (ROS):

| Wavelength | ROS Produced | Biological Impact | Source |

|---|---|---|---|

| UVB (312nm) | Singlet oxygen (¹O₂) | Plasmid DNA strand breaks | |

| UVA (365nm) | Superoxide (O₂⁻) | Selective cytotoxicity in melanoma |

Photodynamic activity is enhanced by nitro-substituted arylamides (EC₅₀ 12.5μM under UVA) .

Comparative Reactivity with Analogues

Structural modifications alter reactivity and bioactivity:

The 6,8-dibromo configuration synergistically enhances electrophilicity and membrane permeability .

This comprehensive analysis demonstrates the compound’s versatility in synthesizing pharmacologically active derivatives through well-defined reaction pathways. Its dual reactivity (electrophilic halogens + nucleophilic amine) positions it as a critical scaffold in medicinal and materials chemistry.

Scientific Research Applications

3-amino-6,8-dibromo-2-methylquinazolin-4(3H)-one has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a therapeutic agent in various diseases.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-amino-6,8-dibromo-2-methylquinazolin-4(3H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromine atoms and the amino group can influence its binding affinity and specificity.

Comparison with Similar Compounds

Physicochemical Properties :

- Molecular Formula : C₉H₇Br₂N₃O

- Spectroscopic Data :

- Elemental Analysis : C 34.00%, H 1.90%, N 8.81% (calcd.) .

Biological Significance :

Compound 3 serves as a precursor for diverse heterocyclic derivatives (e.g., Schiff bases, imidazolones, metal complexes) with demonstrated pharmacological activities, including analgesia, antimicrobial action, and cytotoxicity .

Structural Impact :

- Bromination (6/8-Br): Enhances electrophilicity and bioactivity (e.g., antimicrobial potency) .

- Amino Group (3-NH₂): Facilitates Schiff base formation, improving antifungal activity .

- Methyl Group (2-CH₃): Increases lipophilicity, enhancing CNS penetration for anticonvulsant effects .

Pharmacological Activities

Analgesic Activity

Compound 3 and its derivatives exhibit superior analgesia compared to standard drugs:

Key Finding: Bromine and amino groups synergistically enhance analgesic efficacy .

Antimicrobial Activity

Schiff base derivatives of Compound 3 show broad-spectrum activity:

Comparison :

- Antifungal : Schiff bases with electron-withdrawing groups (e.g., nitro) outperform antibacterial derivatives .

- Anti-HIV : Halogenation (Br) and fused rings improve activity .

Anticonvulsant and Anti-inflammatory Activity

Structural Insight : Bulky substituents (e.g., phenyl) reduce anticonvulsant efficacy due to steric hindrance .

Cytotoxic and Anticancer Potential

Comparison : Fused heterocycles (e.g., imidazolone) enhance cytotoxicity by improving DNA binding .

Biological Activity

3-Amino-6,8-dibromo-2-methylquinazolin-4(3H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological effects, particularly its anticancer, anticonvulsant, and antimicrobial properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

The molecular structure of 3-amino-6,8-dibromo-2-methylquinazolin-4(3H)-one is characterized by the following features:

- Molecular Formula : C10H8Br2N4O

- Molecular Weight : 360.00 g/mol

- Melting Point : 231–232 °C

- Appearance : Yellow amorphous solid

Spectroscopic Data

The compound exhibits specific spectroscopic characteristics:

- 1H-NMR (DMSO-d6) : δ (ppm) 8.31 (d, J = 2.2 Hz, 1H, H7), 8.18 (d, J = 2.2 Hz, 1H, H5), 5.88 (s, 2H, NH2), 2.61 (s, 3H, CH3)

- UV-Vis Absorption : λ (nm) = 286 (7285) .

Anticancer Activity

Research has demonstrated that derivatives of quinazolinones, including 3-amino-6,8-dibromo-2-methylquinazolin-4(3H)-one, exhibit potent cytotoxicity against various cancer cell lines. A study evaluated its effects on human breast adenocarcinoma (MCF-7) and ovarian cancer cell lines (A2780). The findings indicated:

- IC50 Values : The compound showed cytotoxicity ranging from to against A2780 cells and to against MCF7 cells.

- Mechanism of Action : The compound acts as an inhibitor of multiple tyrosine kinases such as CDK2 and EGFR. Molecular docking studies confirmed that it functions as an ATP non-competitive type-II inhibitor against CDK2 and as an ATP competitive type-I inhibitor against EGFR .

Table 1: Cytotoxicity Data of Quinazolinone Derivatives

| Compound | Cell Line | IC50 () | Mechanism of Action |

|---|---|---|---|

| 3-amino-6,8-dibromo-2-methylquinazolin-4(3H)-one | MCF7 | 0.49 - 2.98 | Inhibits CDK2 and EGFR |

| Other derivatives | A2780 | 0.14 - 0.84 | Multi-target kinase inhibition |

Anticonvulsant Activity

The anticonvulsant potential of the compound was assessed through the synthesis of Schiff bases derived from it. In a study involving maximal electroshock methods on albino mice:

- Activity Assessment : The Schiff base bearing a cinnamyl function displayed significant anticonvulsant activity at a dose level of , achieving an efficacy rate of compared to standard phenytoin .

Antimicrobial Activity

Beyond anticancer and anticonvulsant effects, quinazolinone derivatives have also been evaluated for their antimicrobial properties:

- Evaluation Method : Antimicrobial activity was assessed against various bacterial strains.

- Findings : Compounds exhibited mild to high antibacterial effects, particularly against gram-positive bacteria .

Table 2: Antimicrobial Activity Summary

| Compound | Bacterial Strain | Activity Level |

|---|---|---|

| Quinazolinone Derivatives | Gram-positive bacteria | Mild to High Activity |

| Other derivatives | Gram-negative bacteria | Sensitive to compounds |

Q & A

Q. What are the optimal synthetic routes for 3-amino-6,8-dibromo-2-methylquinazolin-4(3H)-one?

The compound is synthesized via cyclization of benzoxazinone intermediates with nitrogen nucleophiles. For example, 6,8-dibromo-2-methyl-1-benzoxazin-3(4H)-one reacts with hydrazine hydrate under reflux (120–130°C) to yield the target quinazolinone. Key steps include controlling reaction time, temperature, and stoichiometry to avoid side products. Recrystallization in super-dry ethanol ensures purity .

Q. How can spectroscopic methods characterize this quinazolinone derivative?

Use a combination of -NMR (400 MHz, DMSO-) to identify aromatic protons and substituents (e.g., δ 1.58 ppm for CH), -NMR for carbonyl and aromatic carbons, and IR (1669 cm for C=O). Melting points (e.g., 178–180°C) and elemental analysis validate purity .

Q. What methods assess the chemical stability of this compound?

Stability is influenced by substituents like the 2-amino group, which reduces hydrolysis. Accelerated stability studies under varying pH (1–13), temperatures (40–80°C), and light exposure can be conducted. Monitor degradation via TLC and HPLC .

Q. How is purity determined during synthesis?

Analytical TLC (silica gel, ethyl acetate/hexane) confirms reaction completion. High-performance liquid chromatography (HPLC) with UV detection quantifies purity. Elemental analysis (C, H, N) should match theoretical values within ±0.4% .

Advanced Research Questions

Q. How can microwave irradiation optimize synthesis yields and reaction times?

Microwave-assisted synthesis reduces reaction times by 50–70% (e.g., from 3 hours to 30 minutes) and improves yields (e.g., from 75% to 90%) by enhancing energy transfer. Compare results with conventional reflux methods using kinetic studies .

Q. What strategies introduce functional groups (e.g., glucopyranosyl) into the quinazolinone core?

Coupling reactions with electrophiles like (2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl)bromide in DMF enable functionalization at the 2-thioxo position. Monitor regioselectivity using -NMR and mass spectrometry (LCMS: m/z 283.25 [M+H]) .

Q. How to design structure-activity relationship (SAR) studies for pharmacological evaluation?

Modify substituents (e.g., bromo, methyl, amino) and test in vitro assays (e.g., COX-1/2 inhibition for anti-inflammatory activity). Compare IC values of derivatives to identify critical functional groups .

Q. How to resolve contradictions in reported melting points or spectral data?

Cross-reference synthesis protocols (e.g., solvent purity, recrystallization methods). For NMR discrepancies, verify solvent (DMSO- vs. CDCl) and instrument calibration. Reproduce experiments under standardized conditions .

Q. What in vitro assays evaluate analgesic or anti-inflammatory potential?

Use carrageenan-induced paw edema (anti-inflammatory) and acetic acid writhing (analgesic) models. Compare dose-response curves (10–100 mg/kg) to reference drugs (e.g., indomethacin). Measure cytokine levels (TNF-α, IL-6) via ELISA .

Q. How to analyze reaction byproducts or degradation products?

Use GC-MS or LC-MS to identify impurities. For example, hydrazine excess may form hydrazide byproducts. Optimize reaction stoichiometry and quenching steps to minimize side reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.